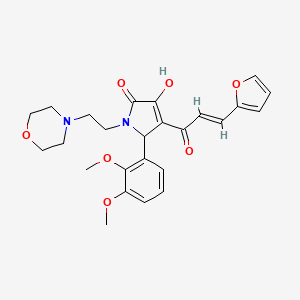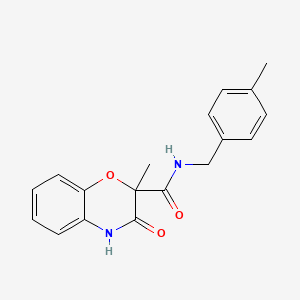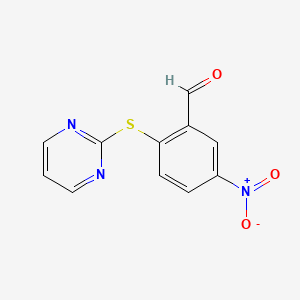![molecular formula C9H15N3 B2896246 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole CAS No. 1343926-42-0](/img/structure/B2896246.png)
1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a suitable pyrazole precursor with a pyrrolidine derivative under controlled conditions. For example, the reaction of 1-methylpyrazole with pyrrolidine-2-carboxaldehyde in the presence of a reducing agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrolidine rings.
Applications De Recherche Scientifique
1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole.
Pyrazole derivatives: Compounds such as 1-methylpyrazole and 4-methylpyrazole are structurally related to the compound .
Uniqueness
This compound is unique due to the combination of the pyrazole and pyrrolidine rings, which confer specific chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable scaffold in medicinal chemistry .
Propriétés
IUPAC Name |
1-methyl-4-(pyrrolidin-2-ylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-8(6-11-12)5-9-3-2-4-10-9/h6-7,9-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFJXJJLHWFPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343926-42-0 |
Source


|
| Record name | 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-Dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B2896165.png)
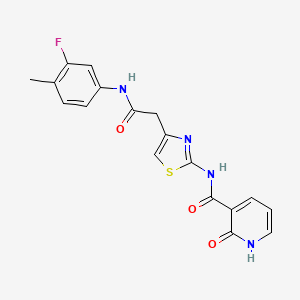
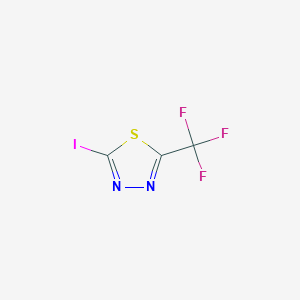
![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)
![1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE](/img/structure/B2896170.png)

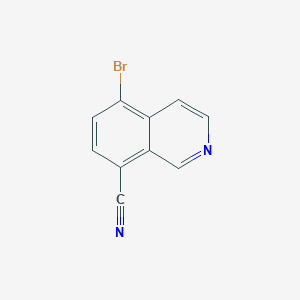
![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide](/img/structure/B2896178.png)
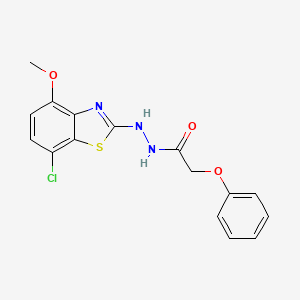
![2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2896181.png)
